N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide
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Overview
Description
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromoaniline group, a trichloroethyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide typically involves the following steps:
Formation of the Bromoaniline Intermediate: The starting material, 4-bromoaniline, is reacted with 2,2,2-trichloroethyl chloroformate under basic conditions to form the intermediate N-(4-bromoanilino)-2,2,2-trichloroethyl carbamate.
Coupling with Nitrobenzoyl Chloride: The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromoaniline group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline and nitrobenzamide moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted aniline derivatives.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Products include oxidized aniline or nitrobenzamide derivatives.
Scientific Research Applications
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The trichloroethyl group can also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-3,5-dinitrobenzamide
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2-methoxybenzamide
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-4-methylbenzamide
Uniqueness
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a trichloroethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11BrCl3N3O3 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H11BrCl3N3O3/c16-10-3-5-11(6-4-10)20-14(15(17,18)19)21-13(23)9-1-7-12(8-2-9)22(24)25/h1-8,14,20H,(H,21,23) |
InChI Key |
WPBCXKSZBWXYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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